N'-Propylnornicotine

Vue d'ensemble

Description

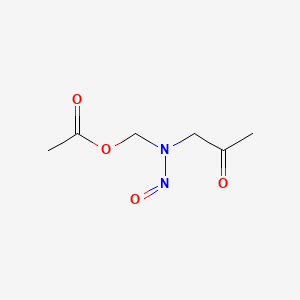

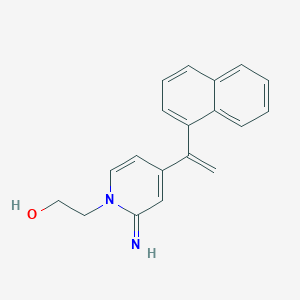

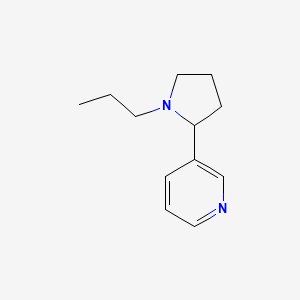

N’-Propylnornicotine is a chemical compound with the molecular formula C12H18N2 . It is also known by other names such as 3-(1-Propyl-2-pyrrolidinyl)pyridine .

Molecular Structure Analysis

The molecular structure of N’-Propylnornicotine consists of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The average mass is 190.285 Da and the monoisotopic mass is 190.147003 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-Propylnornicotine are not explicitly mentioned in the sources I found. For detailed properties, it would be best to refer to a specialized chemical database or literature .Applications De Recherche Scientifique

Biochemical Analysis

- Nornicotine Detection in Smokers' Urine : N'-Propylnornicotine has been utilized in a sensitive gas chromatographic assay to measure nornicotine concentrations in human urine. The method involves converting nornicotine into its N'-propyl derivative, which enhances its chromatographic properties, allowing for precise quantification at low nanogram levels (Zhang, Jacob, & Benowitz, 1990).

Pharmacological Research

- Inhibition of Human Placental Aromatase : Nornicotine derivatives have been shown to exhibit competitive inhibition on human placental microsomal aromatase. N'-Propylnornicotine and related compounds might affect estrogen biosynthesis and could be potential structures for non-steroidal anti-cancer therapy development (Bullion, Ohnishi, & Osawa, 1991).

Cancer Research

- Breast Cancer Aromatase Inhibition : Tobacco alkaloid derivatives, including N'-Propylnornicotine, have been studied for their ability to inhibit estrogen formation in breast tumor cells by suppressing aromatase activity. This suggests a potential role in breast cancer therapy (Kadohama, Shintani, & Osawa, 1993).

Agricultural Chemistry

- Germination and Growth Inhibition : Acylnornicotines, including N'-Propylnornicotine, have been identified in Nicotiana species and tested for their inhibitory activity in tobacco seed germination. The study helps understand the structure-activity relationships of acylnornicotines in agricultural contexts (Matsuzaki, Miyano, Yasumatsu, Matsushita, & Koiwai, 1988).

Metabolic Research

- Microsomal Metabolism Studies : The in vitro hepatic microsomal metabolism of N-benzyl and N-benzoylnornicotine derivatives, including N'-Propylnornicotine, has been studied to understand their metabolic pathways in biological systems (Yilmaz, Aricioĝlu Kartal, Ulgen, & Gorrod, 2004).

Botanical Studies

- Nicotiana Cell Suspension Cultures : Research involving N'-Propylnornicotine focused on understanding the metabolism of nicotine and related compounds in Nicotiana cell suspension cultures, providing insights into plant alkaloid metabolism (Bartholomeusz, Bhogal, Molinié, Felpin, Mathé-Allainmat, Meier, Dräger, Lebreton, Roscher, & Robins, 2005).

Analytical Chemistry

- Structural Elucidation in Tobacco : N'-Propylnornicotine has been identified and quantitatively analyzed in cherry-red tobacco, contributing to the understanding of tobacco alkaloid composition and its impact on tobacco leaf characteristics (Li, Pang, Shi, Bai, Sui, & Chen, 2022).

Safety and Hazards

Propriétés

IUPAC Name |

3-(1-propylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVARSJFNQPNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Propylnornicotine | |

CAS RN |

91907-45-8 | |

| Record name | N'-Propylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.